molecular formula C8H21Cl2N3 B13485848 Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B13485848
M. Wt: 230.18 g/mol
InChI Key: LUPMYRFRYAGJOX-UHFFFAOYSA-N
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Description

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is a chemical compound with a molecular formula of C7H17N3·2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylpiperazine with an appropriate alkylating agent. One common method includes the reaction of 4-methylpiperazine with 2-chloroethylamine hydrochloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds like bromoethane, chloroethane.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Biological Activity

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by relevant data and case studies.

This compound is a derivative of piperazine, characterized by its piperazinyl moiety that contributes to its biological activity. The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for pharmacokinetic properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including:

  • Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission.
  • Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

The mode of action often involves the formation of hydrogen bonds with target proteins, which can modify their activity and subsequently affect cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, compounds containing similar piperazine structures have been evaluated for their cytotoxic effects against various cancer cell lines. A study found that derivatives with piperazine moieties showed potent activity against hepatocarcinoma cell lines (SMMC-7721 and HepG2), with IC50 values ranging from 0.56 µM to 0.91 µM .

Neuropharmacological Effects

The compound has also been investigated for its potential in treating neurological disorders. Its role in modulating neurotransmitter systems suggests possible applications in conditions such as anxiety and depression. The piperazine structure is known for enhancing the bioavailability of drugs targeting the central nervous system .

Case Study 1: Anticancer Efficacy

In a comparative study on piperazine derivatives, this compound was shown to induce apoptosis in cancer cells through the elevation of reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Case Study 2: Neuropharmacological Applications

A study focusing on the modulation of serotonin receptors demonstrated that compounds similar to this compound could enhance serotonin signaling, providing insights into their potential use as antidepressants .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High solubility in water enhances absorption rates when administered orally.
  • Distribution : Rapid distribution across biological membranes due to its low molecular weight.
  • Metabolism : Metabolized primarily in the liver; studies indicate moderate metabolic stability which can affect its efficacy .

Applications in Research and Industry

This compound has broad applications:

  • Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological and oncological conditions .
Application AreaDescription
Pharmaceutical ResearchDevelopment of drugs for neurological disorders
Biochemical StudiesUnderstanding neurotransmitter systems
Drug FormulationEnhancing solubility and bioavailability
Analytical ChemistryReference standard for quantifying related compounds
Material ScienceDevelopment of advanced materials with specific functional properties

Properties

Molecular Formula

C8H21Cl2N3

Molecular Weight

230.18 g/mol

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H19N3.2ClH/c1-9-3-4-11-7-5-10(2)6-8-11;;/h9H,3-8H2,1-2H3;2*1H

InChI Key

LUPMYRFRYAGJOX-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCN(CC1)C.Cl.Cl

Origin of Product

United States

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